molecular formula C7H2Cl3F3O2S B1407700 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706446-71-0

2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1407700
M. Wt: 313.5 g/mol
InChI Key: JLSGPKFWKCOIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H2Cl3F3O2S . It has an average mass of 313.509 Da and a mono-isotopic mass of 311.879303 Da .


Molecular Structure Analysis

The molecular structure of “2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride” can be represented by the SMILES string ClS(=O)(=O)c1c(Cl)c(Cl)c(c1)C(F)(F)F . This indicates that the molecule consists of a benzene ring with two chlorine atoms, a trifluoromethyl group, and a sulfonyl chloride group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride” include a density of 1.7±0.1 g/cm3, a boiling point of 326.6±42.0 °C at 760 mmHg, and a flash point of 151.3±27.9 °C .

Scientific Research Applications

Synthesis and Characterization

  • O- and N-Substituted Products : Treatment of 3,5-dichloro-2-pyridone with various benzenesulfonyl chlorides, including similar compounds to 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride, yielded both O- and N-sulfonylated products. These were isolable, relatively stable compounds distinguished by their ir and uv spectra (Hamer & Lira, 1972).
  • Synthesis of Key Building Blocks : Efficient three-step synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key building block of penoxsulam, demonstrates the utility of similar sulfonyl chlorides in synthesis (Huang et al., 2019).
  • Conversion to Sulfonyl Derivatives : Dichlorophenols have been converted to various substituted benzenesulfonyl chlorides, highlighting the diverse applications in synthesizing sulfonyl derivatives (Cremlyn & Cronje, 1979).

Antibacterial and Enzyme Inhibitory Properties

  • Antibacterial Agents and Enzyme Inhibitors : Synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides demonstrated antibacterial potential and inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017).

Chemical Reactions and Transformations

  • Palladium-Catalyzed Reactions : The reactivity of (poly)halo-substituted benzenesulfonyl chlorides in palladium-catalyzed desulfitative arylation was investigated, demonstrating their utility in complex chemical transformations (Skhiri et al., 2015).
  • Ionic Liquid Mediated Sulfonylation : Utilization of ionic liquids as a reaction media and Lewis acid catalyst for sulfonylation reactions of benzenes with benzenesulfonyl chlorides shows the adaptability of similar compounds in varied reaction conditions (Nara, Harjani & Salunkhe, 2001).

Safety And Hazards

Handling “2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride” requires personal protective equipment, including dust masks, eyeshields, and gloves . It should not be ingested, and contact with skin, eyes, or clothing should be avoided . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

2,3-dichloro-6-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O2S/c8-4-2-1-3(7(11,12)13)6(5(4)9)16(10,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSGPKFWKCOIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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